Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a difluorobenzyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3,5-difluorobenzyl bromide with ethyl 1,2,4-oxadiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The difluorobenzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3,5-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-(3-chlorobenzyl)-1,2,4-oxadiazole-5-carboxylate
Uniqueness
Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical and biological properties. The difluorobenzyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10F2N2O3 |
---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
ethyl 3-[(3,5-difluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C12H10F2N2O3/c1-2-18-12(17)11-15-10(16-19-11)5-7-3-8(13)6-9(14)4-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
HHYJCXZZWRDARB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.